molecular formula C8H11ClN2O B7934608 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride

2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride

Cat. No.: B7934608
M. Wt: 186.64 g/mol
InChI Key: OIMOWUJBBPQMGC-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride is a chemical compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with an oxirane or aziridine under acidic or basic conditions to form the oxazepine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like Lewis acids or bases .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Halogenated derivatives, amines.

Major Products Formed

The major products formed from these reactions include oxidized oxazepines, reduced derivatives, and various substituted oxazepines, depending on the specific reagents and conditions used .

Scientific Research Applications

2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: It has shown promise in the development of novel therapeutic agents for the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an antagonist of inhibitors of apoptosis proteins (IAPs), thereby inducing apoptotic cell death in cancer cells. The compound may also modulate various signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine
  • 2,3,4,5-Tetrahydropyrido[2,3-b][1,4]oxazepine
  • 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives

Uniqueness

2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride is unique due to its specific ring structure and the presence of both nitrogen and oxygen heteroatoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c1-2-7-6-9-4-5-11-8(7)10-3-1;/h1-3,9H,4-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMOWUJBBPQMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=CC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743686
Record name 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956431-47-3
Record name 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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